molecular formula C9H11FN2O B3204695 2-Amino-N-(2-fluoro-4-methylphenyl)acetamide CAS No. 1040021-64-4

2-Amino-N-(2-fluoro-4-methylphenyl)acetamide

Cat. No.: B3204695
CAS No.: 1040021-64-4
M. Wt: 182.19 g/mol
InChI Key: QWBRCHHQVZQHMI-UHFFFAOYSA-N
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Description

2-Amino-N-(2-fluoro-4-methylphenyl)acetamide is an organic compound with the molecular formula C9H11FN2O. It is a derivative of acetamide, featuring an amino group and a fluoro-methylphenyl group.

Biochemical Analysis

Biochemical Properties

2-Amino-N-(2-fluoro-4-methylphenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind to specific receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound has been shown to impact the expression of certain genes involved in metabolic pathways, leading to changes in the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of these targets. This binding often results in conformational changes in the target molecule, which can alter its activity and downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the metabolic flux and levels of specific metabolites. For instance, this compound can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the concentration of key metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The compound’s distribution can affect its overall efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to particular compartments or organelles within the cell. This localization is essential for the compound’s interaction with its target biomolecules and subsequent biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-fluoro-4-methylphenyl)acetamide typically involves the reaction of 2-fluoro-4-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of the aniline derivative attacks the carbonyl carbon of chloroacetyl chloride, forming the desired acetamide compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-N-(2-fluoro-4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-fluoro-4-methylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylphenol: Similar structure but lacks the fluoro group.

    2-Fluoro-4-methylaniline: Precursor in the synthesis of 2-Amino-N-(2-fluoro-4-methylphenyl)acetamide.

    N-(2-Amino-4-fluoro-6-methylphenyl)acetamide: Another derivative with slight structural differences

Uniqueness

This compound is unique due to the presence of both the fluoro and amino groups, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in drug development .

Properties

IUPAC Name

2-amino-N-(2-fluoro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-6-2-3-8(7(10)4-6)12-9(13)5-11/h2-4H,5,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBRCHHQVZQHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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